3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea
Description
3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-14-5-6-16(12-17(14)20)23-19(25)22-13-15-7-8-21-18(11-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKADIQWTWYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea typically involves the following steps:
Formation of the Fluoro-methylphenyl Intermediate:
Coupling with Piperidinyl-pyridine: The intermediate is then coupled with a piperidinyl-pyridine moiety through a nucleophilic substitution reaction.
Urea Formation: Finally, the urea group is introduced by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.
Substitution: Substitution reactions are common, especially on the aromatic ring where halogens or other groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use as a drug candidate for treating specific diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}amine
- **3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}carbamate
Uniqueness
The uniqueness of 3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
